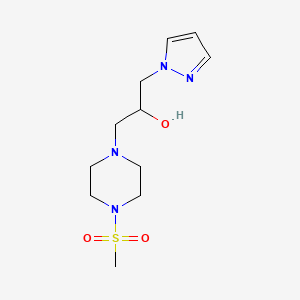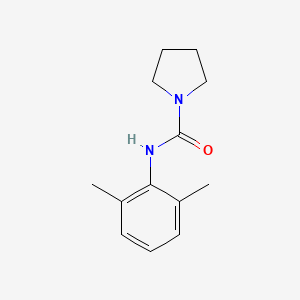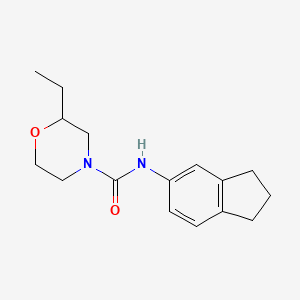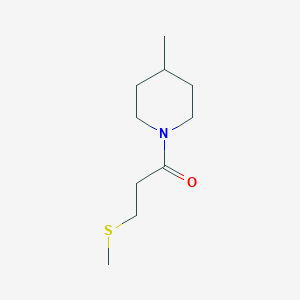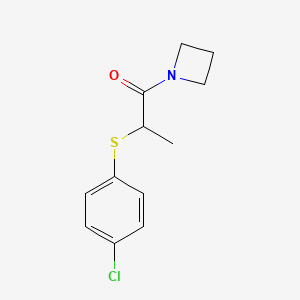![molecular formula C33H45N3O3 B7513581 N,N',N''-tris[2-(cyclohex-1-en-1-yl)ethyl]benzene-1,3,5-tricarboxamide](/img/structure/B7513581.png)
N,N',N''-tris[2-(cyclohex-1-en-1-yl)ethyl]benzene-1,3,5-tricarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N',N''-tris[2-(cyclohex-1-en-1-yl)ethyl]benzene-1,3,5-tricarboxamide, commonly known as TCB or Tris-CHE, is a chemical compound that has gained significant attention in the field of scientific research. TCB is a trisubstituted benzene derivative that has three amide groups attached to it, making it a potent receptor for hydrogen bonding.
Mecanismo De Acción
The mechanism of action of TCB is based on its ability to form stable complexes with guest molecules. The amide groups in TCB act as hydrogen bond acceptors, while the cyclohexene groups act as hydrogen bond donors. This allows TCB to form stable complexes with guest molecules that have complementary hydrogen bond donors and acceptors. The stability of these complexes is dependent on the strength of the hydrogen bonding interactions between TCB and the guest molecule.
Biochemical and Physiological Effects:
TCB does not have any known biochemical or physiological effects as it is not used as a drug or medication. However, TCB has been shown to be non-toxic and biocompatible, making it a potential candidate for biomedical applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of TCB is its ability to form stable complexes with guest molecules, making it a useful receptor for hydrogen bonding in supramolecular chemistry. Additionally, TCB is relatively easy to synthesize and has a high purity, making it a reliable building block for the synthesis of MOFs and coordination complexes. However, one of the limitations of TCB is its relatively high cost compared to other building blocks.
Direcciones Futuras
There are several future directions for TCB research. One potential area of research is the development of TCB-based materials for gas storage and separation. Another area of research is the use of TCB as a ligand for the synthesis of new coordination complexes with potential applications in catalysis and materials science. Additionally, TCB could be used as a building block for the synthesis of new supramolecular materials with unique properties. Overall, TCB has significant potential for future scientific research and technological applications.
Métodos De Síntesis
The synthesis of TCB involves the reaction of trimesic acid with cyclohexene in the presence of a catalyst. The reaction yields TCB as a white solid with a high purity. The purity of TCB is crucial in scientific research applications, as impurities can affect the results of experiments.
Aplicaciones Científicas De Investigación
TCB has been widely used in scientific research due to its unique properties. It has been used as a receptor for hydrogen bonding in supramolecular chemistry, where it has been shown to form stable complexes with various guest molecules. TCB has also been used as a building block for the synthesis of metal-organic frameworks (MOFs), which are porous materials that have potential applications in gas storage, separation, and catalysis. Additionally, TCB has been used as a ligand in coordination chemistry, where it has been shown to form stable complexes with various metal ions.
Propiedades
IUPAC Name |
1-N,3-N,5-N-tris[2-(cyclohexen-1-yl)ethyl]benzene-1,3,5-tricarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H45N3O3/c37-31(34-19-16-25-10-4-1-5-11-25)28-22-29(32(38)35-20-17-26-12-6-2-7-13-26)24-30(23-28)33(39)36-21-18-27-14-8-3-9-15-27/h10,12,14,22-24H,1-9,11,13,15-21H2,(H,34,37)(H,35,38)(H,36,39) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLEIHTDVVDATGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C2=CC(=CC(=C2)C(=O)NCCC3=CCCCC3)C(=O)NCCC4=CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H45N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N',N''-tris[2-(cyclohex-1-en-1-yl)ethyl]benzene-1,3,5-tricarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-bromophenyl)-1-[(2-chlorophenyl)methyl]-3-methylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7513502.png)
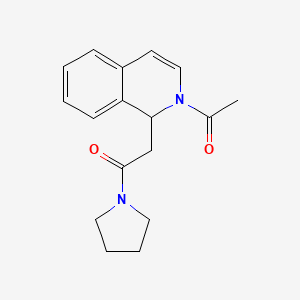
![7-[(Cyclopentylamino)methyl]-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7513537.png)

![5-fluoro-2-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid](/img/structure/B7513544.png)

